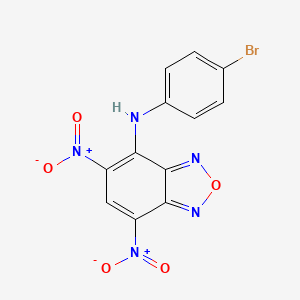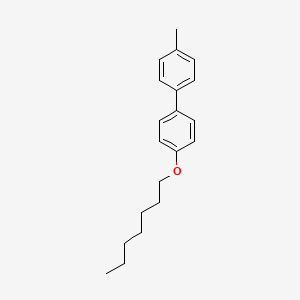![molecular formula C8H3BrClF2N3 B11710070 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C8H3BrClF2N3 and a molecular weight of 294.48 g/mol . This compound belongs to the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-(difluoromethyl)pyridine and 2-aminopyrimidine.
Bromination: The 4-chloro-2-(difluoromethyl)pyridine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Cyclization: The brominated intermediate is then subjected to cyclization with 2-aminopyrimidine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can have different functional groups attached to the pyridine or pyrimidine rings .
Applications De Recherche Scientifique
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit certain enzymes or receptors, leading to its biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
- 4-Chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine
- 7-Bromo-4-chloro-2-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Uniqueness
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the difluoromethyl group, enhances its reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C8H3BrClF2N3 |
|---|---|
Poids moléculaire |
294.48 g/mol |
Nom IUPAC |
7-bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H3BrClF2N3/c9-3-1-4-5(13-2-3)6(10)15-8(14-4)7(11)12/h1-2,7H |
Clé InChI |
GJHLQXUVWPUXGH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1N=C(N=C2Cl)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


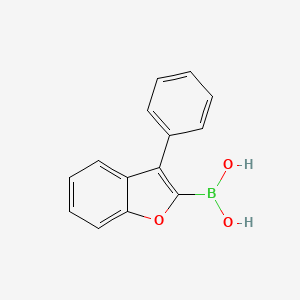
![Ethyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709990.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709998.png)
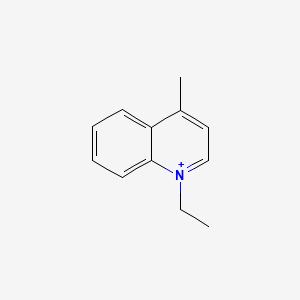
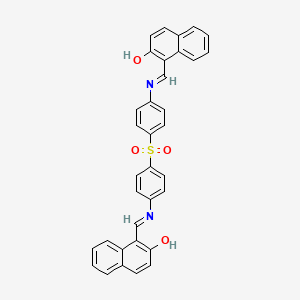
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11710031.png)
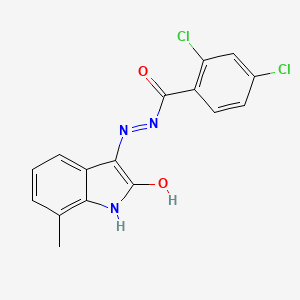
![2,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710046.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)
